molecular formula C12H13NO3 B12861107 5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide

5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide

Cat. No.: B12861107
M. Wt: 219.24 g/mol
InChI Key: BTZXFPKKMQVYPB-UHFFFAOYSA-N
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Description

5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide is a chemical compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a tetrahydrofuran ring, a carboxamide group, and a p-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide can be achieved through a multi-step process. One common method involves the reaction of p-toluidine with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction typically takes place in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-carboxamide: Lacks the p-tolyl substituent.

    5-oxo-tetrahydrofuran-2-carboxamide: Lacks the p-tolyl substituent.

    N-(p-tolyl)tetrahydrofuran-2-carboxamide: Lacks the oxo group.

Uniqueness

5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide is unique due to the presence of both the oxo group and the p-tolyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-(4-methylphenyl)-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(14)16-10/h2-5,10H,6-7H2,1H3,(H,13,15)

InChI Key

BTZXFPKKMQVYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(=O)O2

Origin of Product

United States

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